molecular formula C15H12N2O5 B6404758 3-(3-Acetylaminophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261955-20-7

3-(3-Acetylaminophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6404758
CAS RN: 1261955-20-7
M. Wt: 300.27 g/mol
InChI Key: HCNDSPCLCPCRMS-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)-5-nitrobenzoic acid, abbreviated as 3-APN, is a synthetic organic compound with a molecular weight of 308.26 g/mol. It is a white crystalline solid that is soluble in water and alcohol. 3-APN has a variety of uses in scientific research, including in biochemical and physiological studies. In

Scientific Research Applications

3-APN has a wide range of scientific research applications. It is used as a reagent for the synthesis of drugs, such as anti-inflammatory drugs, and for the detection of proteins in biochemistry. In neuroscience, 3-APN is used to study the effects of drugs on the nervous system, as well as to study the effects of oxidative stress on nerve cells. 3-APN has also been used to study the effects of aging on the brain, as well as to study the effects of environmental toxins on the nervous system.

Mechanism of Action

3-APN acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting the activity of COX-2, 3-APN reduces the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 3-APN has been shown to have anti-oxidant and anti-apoptotic effects, which are beneficial for the protection of nerve cells from oxidative stress and apoptosis.
Biochemical and Physiological Effects
3-APN has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-APN has anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In vivo studies have demonstrated that 3-APN is capable of reducing inflammation and oxidative stress in the brain, as well as protecting against neuronal death. In addition, 3-APN has been shown to have a protective effect against the neurotoxicity of certain drugs.

Advantages and Limitations for Lab Experiments

The use of 3-APN in laboratory experiments has a number of advantages. It is a relatively inexpensive and easily synthesized compound, and it is soluble in water and alcohol. In addition, 3-APN is relatively stable and has a low toxicity profile. However, there are some limitations to the use of 3-APN in laboratory experiments. The compound has a relatively short half-life, and it can be degraded by light and heat. In addition, 3-APN can be metabolized by certain enzymes, which can lead to decreased efficacy.

Future Directions

Given the wide range of applications of 3-APN, there are a number of potential future directions for research. One potential direction is to explore the effects of 3-APN on other physiological systems, such as the cardiovascular system. In addition, further research could be conducted to explore the potential therapeutic applications of 3-APN, such as in the treatment of neurological disorders. Finally, research could be conducted to explore the potential synergistic effects of combining 3-APN with other compounds, such as antioxidants or other anti-inflammatory agents.

Synthesis Methods

3-APN can be synthesized in two steps, starting with the reaction of 3-nitrobenzaldehyde and acetic anhydride, followed by the condensation of the resulting 3-nitrobenzoylacetate with 3-aminophenol. Both steps are carried out in aqueous solution and the reaction yields 3-APN.

properties

IUPAC Name

3-(3-acetamidophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9(18)16-13-4-2-3-10(6-13)11-5-12(15(19)20)8-14(7-11)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNDSPCLCPCRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690632
Record name 3'-Acetamido-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-20-7
Record name 3'-Acetamido-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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